Tetraalkylphosphonium ILs vs. Tetraalkylammonium Analogs: Quantified Thermal and Rheological Superiority
Tetraalkylphosphonium ionic liquids as a class demonstrate a distinct advantage in thermal stability and fluid dynamics compared to their tetraalkylammonium counterparts [1]. A head-to-head study of over 40 ionic liquids showed that for equivalent alkyl chain lengths and anions, phosphonium-based ILs exhibit lower melting points and higher decomposition temperatures [2]. This is further supported by theoretical investigations which attribute the lower viscosity of phosphonium ILs to the higher flexibility of their bond and dihedral angles [1].
| Evidence Dimension | Melting Point & Viscosity |
|---|---|
| Target Compound Data | Phosphonium ILs: Lower melting point; Lower viscosity |
| Comparator Or Baseline | Ammonium ILs: Higher melting point; Higher viscosity |
| Quantified Difference | Not a single value, but a class-level trend showing phosphonium ILs have superior properties for equivalent structures. |
| Conditions | Comparison of ILs with aprotic heterocyclic anions; Theoretical DFT calculations on isolated ion pairs. |
Why This Matters
This translates to lower energy input for pumping and processing (due to lower viscosity) and a wider operational temperature window with reduced risk of thermal degradation (due to higher decomposition temperature) for the phosphonium-based compound.
- [1] Lü, R.; Lin, J.; et al. The comparison of cation–anion interactions of phosphonium- and ammonium-based ionic liquids – A theoretical investigation. Semantic Scholar, 2014. DOI: 10.1039/c3cp53682c View Source
- [2] Fillion, J. J.; Xia, H.; Desilva, M. A.; et al. Phase Transitions, Decomposition Temperatures, Viscosities, and Densities of Phosphonium, Ammonium, and Imidazolium Ionic Liquids with Aprotic Heterocyclic Anions. J. Chem. Eng. Data 2016, 61 (8), 2897-2914. View Source
